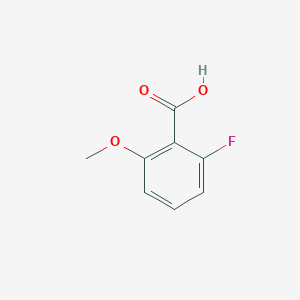

2-Fluoro-6-methoxybenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FO3/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNQGZLCGVLNMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20372014 | |

| Record name | 2-Fluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137654-21-8 | |

| Record name | 2-Fluoro-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137654-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20372014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by a Senior Application Scientist

An In-depth Technical Guide to 2-Fluoro-6-methoxybenzoic Acid for Advanced R&D

Introduction: The Strategic Importance of this compound

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of fluorine atoms can profoundly influence the biological and physical properties of a molecule. This compound (CAS Number: 137654-21-8 ) has emerged as a crucial structural motif and a high-value intermediate for the development of novel therapeutics and complex organic molecules.[1][2] Its utility stems from the unique interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group, positioned ortho to the carboxylic acid. This arrangement provides a chemically versatile scaffold for constructing advanced pharmaceutical ingredients (APIs).[1][3]

This guide offers a comprehensive technical overview of this compound, delving into its physicochemical properties, synthesis logic, key applications, and best practices for its handling and use in a research and development setting. The insights provided are grounded in established chemical principles and are intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. This compound is typically supplied as a high-purity, crystalline solid, ensuring reproducibility in sensitive synthetic protocols.[1][4]

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 137654-21-8 | [5] |

| Molecular Formula | C₈H₇FO₃ | [4][5] |

| Molecular Weight | 170.14 g/mol | [4][5] |

| Appearance | White to light yellow/off-white powder or crystal | [4] |

| Melting Point | 89 - 94 °C | |

| Boiling Point | ~259 - 279.7 °C | |

| Density | ~1.31 g/cm³ | |

| Purity | Typically ≥98.0% | [1][4] |

| IUPAC Name | This compound | [5] |

| Common Synonyms | 6-Fluoro-o-anisic acid, 6-Fluoro-2-anisoic acid | [4][5] |

| SMILES | COC1=C(C(=CC=C1)F)C(=O)O |[5] |

Rationale-Driven Synthesis Pathway

The synthesis of this compound can be approached through several routes. A common strategy involves the transformation of a readily available precursor like 2,6-dichlorobenzoic acid. This pathway is illustrative of the logic employed in multi-step organic synthesis, where each step is chosen to achieve a specific chemical transformation with high selectivity and yield.

The causality behind this choice of starting material lies in its pre-functionalized aromatic ring. The two chlorine atoms provide reactive sites for nucleophilic aromatic substitution (SNAᵣ), a powerful reaction for introducing functionalities onto an aromatic core.

Caption: Role as a building block in API synthesis.

Experimental Protocol: Amide Bond Formation

A frequent and fundamental transformation involving this compound is its conversion to an amide. This reaction is central to the construction of many APIs. The following is a representative, field-proven protocol.

Objective: To synthesize N-benzyl-2-fluoro-6-methoxybenzamide.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.

-

Dissolution: Add anhydrous DMF to dissolve the starting material completely. The choice of DMF is due to its excellent solvating power for polar reactants and its high boiling point.

-

Base Addition: Add DIPEA to the solution. Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the acidic byproducts formed during the coupling reaction, driving the reaction to completion.

-

Coupling Agent: Add the coupling agent, HATU, to the mixture and stir for 10-15 minutes at room temperature. Causality: HATU is a highly efficient coupling agent that activates the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

-

Amine Addition: Slowly add benzylamine to the activated mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup and Purification: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure amide.

This protocol is a representative example and may require optimization for specific substrates and scales.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Table 2: GHS Hazard Information

| Hazard Class | Statement | GHS Code | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [5] |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [5] |

| STOT - Single Exposure | May cause respiratory irritation | H335 | [6]|

Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [6][7]* Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [7]* Exposure Avoidance: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water. [8]

Storage Recommendations:

-

Container: Store in a tightly closed container to prevent moisture absorption and contamination. [7]* Conditions: Keep in a cool, dry, and well-ventilated place away from incompatible materials. [8]

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical R&D. Its carefully arranged functional groups offer a powerful handle for medicinal chemists to fine-tune molecular properties, addressing key challenges in drug design such as metabolic stability and target affinity. [9]A deep understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the creation of next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from PubChem website. [Link]

-

Chemcasts. (n.d.). This compound (CAS 137654-21-8) Properties. Retrieved from Chemcasts website. [Link]

-

Pharmazone. (2025). This compound: A Key Pharmaceutical Intermediate. Retrieved from Pharmazone website. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring this compound: A Key Pharmaceutical Intermediate. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Retrieved from Ningbo Inno Pharmchem Co., Ltd. website. [Link]

-

Angene Chemical. (2021). Safety Data Sheet - 2-Fluoro-4-Methylbenzoic Acid. Retrieved from Angene Chemical website. [Link]

-

Zhdankin, V. V., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 184-195. [Link]

-

Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

-

Pharmazone. (2026). 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. Retrieved from Pharmazone website. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. angenechemical.com [angenechemical.com]

- 7. downloads.ossila.com [downloads.ossila.com]

- 8. fishersci.com [fishersci.com]

- 9. pharmacyjournal.org [pharmacyjournal.org]

2-Fluoro-6-methoxybenzoic acid molecular weight

An In-Depth Technical Guide to 2-Fluoro-6-methoxybenzoic Acid: A Cornerstone in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry and pharmaceutical development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutics. Among these, this compound (CAS No. 137654-21-8) has emerged as a compound of significant interest. Its unique trifecta of functional groups—a carboxylic acid, an electron-withdrawing fluorine atom, and an electron-donating methoxy group—positioned in a specific ortho, ortho-substitution pattern on a benzene ring, confers a desirable combination of reactivity and physicochemical properties.

This guide serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive overview of this compound, from its fundamental properties to its critical applications as a pharmaceutical intermediate. We will delve into the rationale behind its utility in drug design, explore its synthesis and reactivity, and present a standardized workflow for its analytical characterization, thereby furnishing a complete portrait of this versatile synthetic tool.

Physicochemical and Structural Properties

The utility of any chemical intermediate begins with a thorough understanding of its fundamental properties. These characteristics dictate its behavior in chemical reactions, its solubility, and its handling requirements. The key properties of this compound are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 170.14 g/mol | [1][2][3] |

| Molecular Formula | C₈H₇FO₃ | [1][2][3] |

| CAS Number | 137654-21-8 | [1][3] |

| Appearance | White to off-white/pale lemon solid powder | [1] |

| Melting Point | 89-93 °C | |

| Boiling Point | ~259 °C at 760 mmHg | |

| IUPAC Name | This compound | [2] |

| Synonyms | 6-Fluoro-o-anisic acid, 2-Carboxy-3-fluoroanisole | [1] |

| Purity | Typically ≥98.0% | [1][4] |

The Strategic Role of Ortho-Fluoro and Methoxy Groups in Drug Design

The specific substitution pattern of this compound is not accidental; it is a deliberate design element leveraged by medicinal chemists to fine-tune molecular properties.

-

Fluorine's Influence : The introduction of a fluorine atom is a well-established strategy in drug discovery.[5] Its high electronegativity can alter the acidity of the neighboring carboxylic acid, influence hydrogen bonding patterns, and block sites of metabolic degradation. The strong carbon-fluorine bond can enhance the metabolic stability of a drug candidate, thereby increasing its half-life and bioavailability.[5]

-

Methoxy Group's Contribution : The methoxy group, being an electron-donating group, modulates the electronic properties of the aromatic ring. It can influence the molecule's conformation and binding interactions with target proteins. In concert with the fluorine atom, it creates a unique electronic and steric environment that can be exploited to achieve high target affinity and selectivity.

This dual-functionality makes the scaffold a versatile starting point for creating complex molecules with tailored pharmacological profiles.[6] Its structure allows for precise chemical modifications, making it a favored choice for intricate organic syntheses aimed at developing new active pharmaceutical ingredients (APIs).[6][7]

Applications in Pharmaceutical Synthesis

This compound is a crucial intermediate in the synthesis of a range of pharmaceutical compounds. Its reactivity makes it a valuable component for building complex molecular architectures.[4]

-

API Synthesis : It serves as a fundamental building block for APIs across various therapeutic areas. Its structure is a key component in the synthesis of benzopyrrolidine and imidazopyridine drug families, which are frameworks for developing novel therapeutics.[4]

-

Drug Discovery : In the early stages of drug discovery, this compound provides a reliable scaffold for exploring new chemical entities. It facilitates the creation of compound libraries for screening against biological targets, enabling the identification of new drug candidates with potential therapeutic benefits.[4]

-

Organic Synthesis : Beyond direct pharmaceutical applications, its chemical handles—the carboxylic acid, activated aromatic ring, and methoxy group—are leveraged in multi-step organic syntheses to produce a wide array of fine and specialty chemicals.[7]

Synthesis and Reactivity

While several synthetic routes to this compound exist, a common conceptual approach involves the introduction of the fluorine atom onto a pre-existing benzoic acid derivative. One general and powerful method for synthesizing 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones.[8] This modern approach offers a pathway to fluorinated aromatics that can be adapted for various substrates.

The reactivity of this compound is governed by its functional groups:

-

Carboxylic Acid : Undergoes typical reactions such as esterification, amide bond formation, and reduction to an alcohol. This is often the primary site for coupling the fragment to other parts of a target molecule.

-

Aromatic Ring : The ring is activated by the methoxy group and deactivated by the fluoro and carboxyl groups. It can undergo electrophilic aromatic substitution, though the positions are directed by the existing substituents.

-

Ortho-Lithiation : The acidity of the proton between the fluoro and methoxy groups allows for directed ortho-metalation, providing a powerful tool for further functionalization at that specific position.

Analytical Workflow for Quality Control

Ensuring the identity, purity, and quality of a pharmaceutical intermediate is a non-negotiable aspect of drug development. A robust analytical workflow provides a self-validating system that guarantees the material meets stringent specifications before being used in subsequent synthetic steps.

Caption: Quality Control workflow for this compound.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of this compound.

1. Objective: To quantify the purity of a sample of this compound by HPLC with UV detection.

2. Materials and Reagents:

-

This compound sample

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Formic Acid, analytical grade

-

Volumetric flasks, pipettes, and autosampler vials

3. Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

4. Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of this compound into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to create a 0.1 mg/mL stock solution.

-

Sample Preparation: Prepare the sample to be tested at the same concentration (0.1 mg/mL) using the same diluent.

-

System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main analyte should be less than 2.0%.

-

Analysis: Inject the blank (diluent), followed by the standard solution, and then the sample solution.

-

Data Processing: Integrate the peaks in all chromatograms. Calculate the purity of the sample by area percent normalization.

-

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

-

6. Trustworthiness and Self-Validation: This protocol is self-validating through the system suitability test, which ensures the chromatographic system is performing correctly before sample analysis. The use of a certified reference standard provides a benchmark for identity and quantification. Comparing the results against a pre-defined specification (e.g., Purity ≥ 98.0%) determines batch acceptance.[1][4]

Conclusion

This compound is more than just a chemical intermediate; it is a testament to the power of rational molecular design. Its carefully arranged functional groups provide a robust and versatile platform for the synthesis of complex, high-value molecules, particularly in the pharmaceutical industry. For researchers and developers, a profound understanding of its properties, reactivity, and analytical characterization is essential for leveraging its full potential. As the quest for novel and more effective drugs continues, the role of such pivotal building blocks will undoubtedly remain central to innovation in medicine and chemistry.

References

-

PubChem. This compound | C8H7FO3 | CID 2737360. Available from: [Link]

-

Chemcasts. This compound (CAS 137654-21-8) Properties | Density, Cp, Viscosity. Available from: [Link]

-

Exploring this compound: A Key Pharmaceutical Intermediate. [Source for physical properties like density and boiling point range]. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Sourcing High-Quality this compound: A Guide for Researchers. Available from: [Link]

-

Analytical Method Summaries. [General source for analytical chemistry methods]. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring 2-Fluoro-4-Methoxybenzoic Acid: Properties and Applications. Available from: [Link]

-

Arkivoc. Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Available from: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 2-Methoxybenzoic Acid in Organic Synthesis: Key Applications. Available from: [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. arkat-usa.org [arkat-usa.org]

A Technical Guide to the Physical Properties of 2-Fluoro-6-methoxybenzoic Acid for Advanced Research

Introduction

2-Fluoro-6-methoxybenzoic acid, a substituted aromatic carboxylic acid, has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its unique structural arrangement, featuring a fluorine atom and a methoxy group ortho to the carboxylic acid function, imparts a distinct combination of steric and electronic properties. These characteristics are leveraged by researchers in the design of complex molecular architectures, particularly in the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of the electron-withdrawing fluorine and electron-donating methoxy groups creates a nuanced electronic environment that influences molecular interactions, reactivity, and ultimately, the biological activity of derivative compounds.

This guide provides an in-depth exploration of the core physical properties of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind these properties and furnishes field-proven experimental protocols for their validation. This self-validating approach ensures that researchers can confidently characterize this versatile compound, forming a reliable foundation for its application in complex synthetic pathways and drug discovery programs.[1]

Compound Identification and Core Characteristics

A precise understanding of a compound begins with its unambiguous identification. The following table summarizes the key identifiers and fundamental properties of this compound.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [2] |

| Synonyms | 6-Fluoro-o-anisic acid, 6-Fluoro-2-methoxybenzoic acid | [3] |

| CAS Number | 137654-21-8 | |

| Molecular Formula | C₈H₇FO₃ | |

| Molecular Weight | 170.14 g/mol | [4] |

| Appearance | White to off-white or pale lemon solid/crystalline powder | [3] |

Key Physical Properties: A Quantitative Overview

The physical properties of a compound dictate its behavior in different environments and are critical for designing experimental conditions, from reaction setups to purification and formulation.

| Physical Property | Value | Source(s) |

| Melting Point | 89 - 94 °C | [4][5] |

| Boiling Point | 259 - 279.7 °C (at 760 mmHg) | [4] |

| Density | ~1.31 - 1.42 g/cm³ | [5] |

The melting point is a crucial indicator of purity. A sharp melting range, as cited by suppliers, suggests a high degree of purity.[3] Impurities typically lead to a depression and broadening of the melting point range. The relatively high boiling point is characteristic of aromatic carboxylic acids, which can form strong intermolecular hydrogen bonds.

Solubility Profile and Acidity (pKa)

Solubility

Quantitative solubility data for this compound is not extensively published. However, based on its structure and qualitative reports, a solubility profile can be inferred. The presence of the carboxylic acid group allows for hydrogen bonding with protic solvents, while the benzene ring provides lipophilic character.

-

Protic Solvents: It is reported to be soluble in methanol. Its solubility in water is expected to be low, a common characteristic for benzoic acid derivatives.[6] The presence of the polar fluorine and methoxy groups may slightly enhance aqueous solubility compared to unsubstituted benzoic acid.

-

Aprotic Solvents: It is expected to show good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF), which are commonly used in organic synthesis.

The determination of precise solubility is essential for drug development, influencing factors like dissolution rate and bioavailability. A standardized protocol for its determination is provided in the subsequent section.

Acidity and pKa

-

Benzoic Acid (Reference): The pKa of benzoic acid is approximately 4.2.

-

Inductive and Resonance Effects:

-

The fluorine atom at the ortho-position exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the conjugate base (benzoate) and thus increases acidity (lowers the pKa).

-

The methoxy group , also at an ortho-position, exerts a -I effect due to the oxygen's electronegativity but also a significant electron-donating resonance effect (+R). The +R effect destabilizes the carboxylate anion, tending to decrease acidity (raise the pKa).

-

Given the competing effects, the pKa of this compound is likely to be close to that of benzoic acid, potentially slightly more acidic due to the powerful inductive effect of the ortho-fluoro substituent. Computational studies on substituted benzoic acids support the nuanced interplay of these effects in determining the final pKa.[7] For any research where the ionization state is critical (e.g., physiological buffers, liquid chromatography method development), experimental determination of the pKa is imperative.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for the molecule, confirming its structure and purity.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The expected ¹H NMR spectrum would feature a singlet for the methoxy (-OCH₃) protons around 3.8-4.0 ppm. The aromatic protons would appear as a complex multiplet pattern in the aromatic region (~6.8-7.5 ppm). The carboxylic acid proton (-COOH) would be a broad singlet at a downfield chemical shift, typically >10 ppm, and its presence can be confirmed by D₂O exchange.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show 8 distinct carbon signals. The carboxyl carbon (C=O) would be the most downfield signal (>165 ppm). The carbon attached to the fluorine would show a large one-bond C-F coupling constant. The methoxy carbon would appear around 55-60 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum is characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹.[2] A strong, sharp C=O (carbonyl) stretching vibration is expected around 1700 cm⁻¹.[2] C-O stretching for the ether and C-F stretching bands would also be present in the fingerprint region.

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a molecular ion peak (M⁺) corresponding to its molecular weight (m/z = 170.14).[8] Common fragmentation patterns would include the loss of -OH and -COOH groups.

Experimental Protocols for Core Property Validation

To ensure trustworthiness and reproducibility, the following protocols outline standard methodologies for determining the key physical properties discussed.

Protocol 1: Melting Point Determination

The capillary method is the most common and reliable technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (10-15 °C/min) to find a rough range.

-

Accurate Determination: For a precise measurement, start heating at a slow rate (1-2 °C/min) when the temperature is about 15-20 °C below the expected melting point.

-

Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂. A pure compound will have a sharp range of ≤ 1 °C.

Caption: Workflow for Melting Point Determination.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility in a given solvent at a specific temperature, a gold standard in pharmaceutical sciences.

Methodology:

-

System Preparation: Add an excess amount of this compound to a known volume of the chosen solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, airtight container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial.

-

Equilibration: Place the container in a thermostatically controlled shaker or agitator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to prevent any solid particles from being collected.

-

Quantification: Accurately dilute the filtered saturated solution with an appropriate mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or quantitative NMR.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Caption: Shake-Flask Method for Solubility.

Protocol 3: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the dissociation constant of an acid or base.

Methodology:

-

Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent system like water/methanol if aqueous solubility is low. Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Apparatus Setup: Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10). Place the dissolved acid solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add the standardized NaOH solution in small, precise increments using a burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Data Plotting: Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

pKa Determination:

-

Identify the equivalence point, which is the point of maximum slope on the curve (the steepest part of the 'S' shape).

-

Determine the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

-

The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

-

Caption: Potentiometric Titration for pKa.

Applications in Research and Development

The utility of this compound is primarily as a versatile intermediate. The fluorine atom can enhance metabolic stability and modulate the basicity of nearby functional groups in a final drug molecule, while the overall scaffold provides a rigid framework for building more complex structures. Its application is critical in the synthesis of APIs where fine-tuning of electronic and pharmacokinetic properties is essential for achieving desired therapeutic outcomes.[1]

Safety and Handling

According to available safety data, this compound is classified as an irritant.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[2] Handling should occur in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2] Store in a cool, dry place with the container tightly closed.[4]

Conclusion

This compound is a compound of significant value to the scientific research community. A thorough understanding of its physical properties—melting point, solubility, and acidity—is fundamental to its effective and safe utilization. This guide has provided a consolidated overview of these properties, grounded in available data and expert chemical principles. By coupling this information with robust, validated experimental protocols, researchers are empowered to independently verify these characteristics, ensuring data integrity and enhancing the reproducibility of their synthetic and developmental endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

- Angewandte Chemie International Edition. (2018).

- Royal Society of Chemistry. (n.d.).

-

Chemcasts. (n.d.). This compound (CAS 137654-21-8) Properties. Retrieved from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved from [Link]

-

Monti, S., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. International Journal of Molecular Sciences. Available at: [Link]

-

NIST. (n.d.). Benzoic acid, 2-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (2007). Solubility of Benzoic Acid in Mixed Solvents. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers. Retrieved from [Link]

Sources

- 1. This compound | C8H7FO3 | CID 2737360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. scbt.com [scbt.com]

- 4. chem-casts.com [chem-casts.com]

- 5. researchgate.net [researchgate.net]

- 6. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(137654-21-8) 1H NMR [m.chemicalbook.com]

- 8. ossila.com [ossila.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8), a key intermediate in pharmaceutical synthesis.[1][2] Understanding the solubility of this compound is critical for its effective use in drug discovery and development, influencing aspects from reaction kinetics to formulation. This document synthesizes known physicochemical properties, presents a predicted solubility profile in a range of common laboratory solvents, and provides a detailed, field-proven protocol for the experimental determination of its solubility. The causality behind experimental choices and the principles of data interpretation are emphasized to ensure scientific integrity and practical applicability.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is the foundation for predicting its solubility behavior. This compound is a substituted benzoic acid with a molecular formula of C₈H₇FO₃ and a molecular weight of 170.14 g/mol .[1] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 137654-21-8 | [1][2] |

| Molecular Formula | C₈H₇FO₃ | [1] |

| Molecular Weight | 170.14 g/mol | [1] |

| Melting Point | 89-93 °C | Biosynth, Echemi |

| Boiling Point | 279.7 °C at 760 mmHg | Echemi |

| Calculated logP | 1.53250 | Echemi |

| Estimated pKa | ~3.0 - 3.5 | Inferred from related structures[3][4][5] |

| Appearance | White to off-white/pale lemon solid | [2] |

1.1. Rationale for Estimated pKa

-

Benzoic acid , as a reference, has a pKa of approximately 4.2.[4]

-

Fluorine is a strongly electron-withdrawing group due to its high electronegativity (inductive effect, -I). When placed on the benzene ring, it stabilizes the carboxylate anion, thereby increasing the acidity (lowering the pKa). The pKa of 2-fluorobenzoic acid is 3.27, demonstrating this effect.[5]

-

The methoxy group (-OCH₃) has a dual electronic effect: it is electron-withdrawing inductively (-I) but electron-donating by resonance (+R). In the case of ortho-methoxybenzoic acid, the inductive effect and steric hindrance (the "ortho effect") lead to an increase in acidity, with a pKa of 4.09.[3][4]

For this compound, both substituents are in the ortho positions relative to the carboxylic acid. The strong electron-withdrawing inductive effect of the fluorine atom is expected to dominate, leading to a significant increase in acidity compared to benzoic acid. The methoxy group's inductive effect will further contribute to this, while its resonance effect might be sterically hindered. Therefore, a pKa value in the range of 3.0 to 3.5 is a reasonable estimate, making it a stronger acid than benzoic acid.

Predicted Solubility Profile

The solubility of an organic compound is governed by the principle of "like dissolves like." The presence of a polar carboxylic acid group and a moderately polar methoxy group, combined with a relatively nonpolar fluorinated benzene ring, suggests that this compound will exhibit a varied solubility profile. The melting point of 89-93 °C indicates a stable crystal lattice, which will require significant energy to overcome during dissolution.

The following table provides a semi-quantitative prediction of the solubility of this compound in common laboratory solvents at ambient temperature.

| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7), Methanol, Ethanol | Low (in neutral water), High (in alcohols) | The carboxylic acid group can form hydrogen bonds with protic solvents. Solubility in water is expected to be low due to the nonpolar benzene ring but will increase significantly in alkaline solutions (pH > pKa) due to salt formation. High solubility is expected in alcohols due to hydrogen bonding and favorable dipole-dipole interactions. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and engage in dipole-dipole interactions. The overall polarity of the molecule is compatible with these solvents. |

| Non-Polar | Hexane, Toluene, Diethyl ether | Low to Medium | The non-polar aromatic ring will have favorable interactions with these solvents. However, the polar carboxylic acid and methoxy groups will limit solubility, particularly in highly non-polar solvents like hexane. Diethyl ether, with its ability to act as a hydrogen bond acceptor, is expected to be a better solvent than hydrocarbons. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol is designed to be a self-validating system, ensuring that a true equilibrium is reached and that the analysis is accurate.

3.1. Principle

An excess of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then filtered to remove undissolved solids, and the concentration of the solute in the filtrate is determined analytically.

3.2. Materials and Equipment

-

This compound (analytical grade)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or incubator

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a calibrated UV-Vis spectrophotometer

3.3. Step-by-Step Protocol

-

Preparation: Add an excess amount of this compound to a series of glass vials. The excess should be visually apparent throughout the experiment.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 24 hours to allow for the sedimentation of undissolved solids.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by back-calculating from the diluted sample concentration.

3.4. Causality and Self-Validation

-

Why an excess of solid? To ensure that the solution becomes saturated and remains in equilibrium with the solid phase.

-

Why a long equilibration time? To ensure that the dissolution process has reached a true thermodynamic equilibrium. Preliminary experiments can be conducted to determine the time required to reach a plateau in concentration.

-

Why temperature control? Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for reproducibility.

-

Why filtration? To ensure that the analyzed sample contains only the dissolved solute, preventing artificially high results from suspended microparticles.

Visualizations

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Measurement.

Diagram 2: Factors Influencing Solubility

Caption: Interplay of factors governing solubility.

Conclusion

While experimental quantitative data for the solubility of this compound is sparse, a robust understanding of its physicochemical properties allows for a reliable prediction of its solubility profile. This guide provides the foundational knowledge and a detailed experimental protocol for researchers to either work with these predictions or to generate precise solubility data in-house. Adherence to the principles of equilibrium and accurate quantification, as outlined in the shake-flask method, is paramount for obtaining high-quality, reproducible results that can confidently inform the drug development process.

References

-

Study Prep in Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids ar... Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Fluoro-6-methoxybenzoic Acid

Introduction

2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.[1][2] Its chemical structure, featuring a fluorine atom and a methoxy group ortho to the carboxylic acid function, presents a unique substitution pattern that influences its chemical reactivity and spectroscopic properties. This guide provides an in-depth analysis of the spectroscopic data for this compound, offering both experimental data where available and expert interpretation based on established principles of spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of novel chemical entities.

The strategic placement of the fluoro and methoxy groups is expected to significantly impact the electronic environment of the aromatic ring and the conformation of the carboxylic acid group, making a thorough spectroscopic analysis crucial for unambiguous structure elucidation and quality control.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is paramount before delving into its spectral data.

| Property | Value | Source |

| Molecular Formula | C₈H₇FO₃ | [3] |

| Molecular Weight | 170.14 g/mol | [2] |

| Melting Point | 89-93 °C | [1] |

| Boiling Point | 259 °C | |

| Appearance | Off-white to pale lemon solid | [4] |

Below is a diagram illustrating the molecular structure of this compound with IUPAC numbering for the aromatic carbons, which will be referenced in the NMR section.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

Predicted Mass Spectrum

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. For this compound (C₈H₇FO₃), the nominal molecular weight is 170.14 g/mol . Therefore, the molecular ion peak [M]⁺ should be observed at m/z 170 .

-

High-Resolution Mass Spectrometry (HRMS): For a more precise determination, the exact mass is calculated as 170.0379 Da.[3] This value is crucial for confirming the elemental composition.

Plausible Fragmentation Pathway

Electron ionization (EI) is a common high-energy ionization technique that leads to extensive fragmentation. The fragmentation of this compound is expected to proceed through characteristic losses of functional groups.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

-

Loss of a hydroxyl radical (•OH): A common fragmentation for carboxylic acids, leading to a peak at m/z 153 .

-

Loss of a methyl radical (•CH₃): Fragmentation of the methoxy group would result in a peak at m/z 155 .

-

Loss of a methoxy radical (•OCH₃): This would lead to a fragment at m/z 139 .

-

Loss of the carboxyl group (•COOH): Decarboxylation would produce a significant peak at m/z 125 .

Experimental Protocol: Acquiring a Mass Spectrum

For a compound like this compound, a standard procedure using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source would be appropriate.

-

Sample Preparation: Dissolve a small amount of the solid compound (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.

-

Injection: Inject 1 µL of the solution into the GC inlet, which is typically heated to 250 °C.

-

Chromatographic Separation: Use a standard nonpolar capillary column (e.g., DB-5ms) with a temperature program, for instance, starting at 50 °C and ramping to 280 °C at 10 °C/min. Helium is used as the carrier gas.

-

Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.

-

Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF) analyzer and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups.

Experimental IR Spectrum

An Attenuated Total Reflectance (ATR) IR spectrum has been reported for this compound.[3] The key absorption bands are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium-Strong | C=C aromatic ring stretches |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1100 | Medium | C-F stretch |

Source: Adapted from Bio-Rad Laboratories, Inc. as provided by PubChem.[3]

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in this compound.

-

O-H Stretch: The very broad absorption in the 3000-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. In the solid state, benzoic acids typically form dimers through hydrogen bonding between their carboxyl groups.

-

C=O Stretch: The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.

-

Aromatic C=C Stretches: The absorptions in the 1600-1450 cm⁻¹ region are typical for C=C stretching vibrations within the benzene ring.

-

C-O and C-F Stretches: The strong band around 1250 cm⁻¹ is consistent with the asymmetric C-O-C stretch of the aryl ether (methoxy group). The C-F stretch is expected in the 1100 cm⁻¹ region.

Experimental Protocol: Acquiring an ATR-IR Spectrum

ATR-IR is a convenient technique for solid samples that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.

-

Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Cleaning: After the measurement, clean the crystal thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Although experimental spectra are not publicly available, a detailed prediction is provided below based on established principles.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will show signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad Singlet | 1H | COOH | The acidic proton is typically downfield and often broad due to exchange. |

| ~7.4-7.6 | Triplet | 1H | H4 | Coupled to H3 and H5 (if present, which it is not). In this case, it is coupled to H3 and H5, which are adjacent. The fluorine at C2 will also cause some coupling. |

| ~6.8-7.0 | Doublet of doublets | 1H | H3 | Coupled to H4 and the fluorine at C2. |

| ~6.7-6.9 | Doublet of doublets | 1H | H5 | Coupled to H4 and potentially a small long-range coupling to fluorine. |

| ~3.9 | Singlet | 3H | OCH₃ | Methoxy protons are shielded and appear as a singlet as there are no adjacent protons. |

Note: Predicted shifts are in CDCl₃ and are estimates. Actual values may vary based on solvent and concentration.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165-170 | C7 (COOH) | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| ~158-162 (d) | C2 (C-F) | The carbon directly attached to the highly electronegative fluorine atom will be downfield and will appear as a doublet due to one-bond C-F coupling. |

| ~155-159 | C6 (C-O) | The carbon attached to the oxygen of the methoxy group is also significantly deshielded. |

| ~132-135 | C4 | Aromatic CH carbon. |

| ~115-120 | C1 | The carbon bearing the carboxylic acid group. |

| ~110-115 (d) | C3 | This carbon is ortho to the fluorine, and its chemical shift will be affected. It will show a two-bond C-F coupling. |

| ~105-110 | C5 | This carbon is para to the fluorine and ortho to the methoxy group, leading to increased shielding. |

| ~56 | C8 (OCH₃) | The aliphatic carbon of the methoxy group is significantly shielded compared to the aromatic carbons. |

Note: (d) indicates a doublet due to C-F coupling.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.

-

Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. The presence of ortho and para electron-donating groups (methoxy and carboxylic acid) will influence the exact position.

-

Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to be a multiplet due to coupling with the ortho proton (H3) and the meta proton (H4).

Experimental Protocol: Acquiring NMR Spectra

High-quality NMR spectra can be obtained using a standard NMR spectrometer (e.g., 400 MHz).

Caption: Workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.

-

¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. A relaxation delay of 1-2 seconds and 8-16 scans will usually provide a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed for quantitative analysis, although this is not typical for routine characterization.

-

¹⁹F NMR Acquisition: A simple one-pulse experiment is used. ¹⁹F is a highly sensitive nucleus, so a small number of scans is usually sufficient.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Conclusion

The spectroscopic characterization of this compound relies on a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While experimental NMR and MS data are not widely published, a detailed analysis of the molecular structure allows for robust predictions of the expected spectral features. The experimental IR spectrum strongly supports the presence of the key functional groups. This guide provides the necessary framework for researchers to acquire, interpret, and validate the spectroscopic data for this compound, ensuring its structural integrity in research and development settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 9, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 9, 2026, from [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0064709). Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, CDCl3, experimental) (HMDB0001101). Retrieved January 9, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved January 9, 2026, from [Link]

-

Chemcasts. (n.d.). This compound Properties vs Temperature. Retrieved January 9, 2026, from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved January 9, 2026, from [Link]

-

National Institutes of Health. (n.d.). 2-Fluoro-4-(methoxycarbonyl)benzoic acid. Retrieved January 9, 2026, from [Link]

-

Chemcasts. (n.d.). This compound (CAS 137654-21-8) Properties. Retrieved January 9, 2026, from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 9, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved January 9, 2026, from [Link]

-

NIST. (n.d.). 2,6-Difluorobenzoic acid. Retrieved January 9, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-methoxybenzoic Acid. Retrieved January 9, 2026, from [Link]

Sources

synthesis of 2-Fluoro-6-methoxybenzoic acid

An In-depth Technical Guide to the Synthesis of 2-Fluoro-6-methoxybenzoic Acid

Introduction

This compound, a white to off-white crystalline solid (CAS No. 137654-21-8), is a highly valuable substituted aromatic carboxylic acid. Its unique trifunctional structure—featuring a carboxylic acid, a methoxy group, and a fluorine atom in a specific ortho, ortho-arrangement—makes it a crucial building block and key intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] The precise placement of these functional groups allows for intricate molecular modifications, making it a favored component in drug discovery and development for creating novel therapeutic agents.[1][2]

This guide provides a comprehensive technical overview of the primary and most effective methods for synthesizing this compound. Moving beyond simple procedural lists, this document delves into the causality behind strategic synthetic choices, offering field-proven insights into reaction mechanisms, protocol optimization, and critical safety procedures. It is designed for researchers, chemists, and drug development professionals who require a robust and reliable understanding of how to prepare this important compound.

Chapter 1: Strategic Synthesis Design & Retrosynthetic Analysis

The design of a successful synthesis hinges on a logical retrosynthetic analysis. For this compound, two primary disconnection strategies emerge, each suggesting a distinct forward-synthetic approach.

-

C-C Bond Formation (Carboxylation): The most direct approach involves disconnecting the C-C bond between the aromatic ring and the carboxyl group. This strategy identifies an aryl anion (or equivalent) synthon derived from 3-fluoroanisole, which can be carboxylated using a C1 electrophile like carbon dioxide. This pathway is highly attractive due to its convergence and efficiency.

-

Functional Group Interconversion (Oxidation): An alternative strategy involves disconnecting the C-O bonds of the carboxyl group, tracing it back to a methyl group. This suggests a forward synthesis based on the oxidation of a 2-fluoro-6-methoxytoluene precursor.

The following diagram illustrates these primary retrosynthetic pathways.

Caption: Retrosynthetic analysis of this compound.

While both strategies are viable, the carboxylation of an organometallic intermediate derived from 3-fluoroanisole offers superior regiochemical control and is generally considered the more elegant and efficient approach. This guide will focus primarily on this method, known as Directed ortho-Metalation (DoM), while presenting the oxidation route as a functional alternative.

Chapter 2: The Preferred Route: Synthesis via Directed ortho-Metalation (DoM)

Directed ortho-metalation (DoM) is a powerful technique that leverages a heteroatom-containing functional group on an aromatic ring to direct a strong base to deprotonate the adjacent ortho-position with high regioselectivity.[3][4] This method circumvents the mixture of ortho- and para-isomers often seen in classical electrophilic aromatic substitution.

Principle & Rationale: Why DoM Excels for this Synthesis

The starting material for this route is 3-fluoroanisole. The choice of this substrate is strategic for several reasons:

-

Directing Metalation Group (DMG): The methoxy (-OCH₃) group is an excellent DMG. Its oxygen atom acts as a Lewis base, coordinating to the Lewis acidic lithium of an organolithium base (e.g., n-butyllithium).[3][5] This coordination pre-positions the base in close proximity to the C2 proton, dramatically increasing the rate of ortho-deprotonation.

-

Substituent-Accelerated Acidity: The fluorine atom at C3, while only a moderate DMG itself, exerts a strong electron-withdrawing inductive effect. This effect significantly increases the kinetic and thermodynamic acidity of the adjacent C2 proton, further favoring deprotonation at this specific site over any other position on the ring.

-

Convergent Carboxylation: The resulting ortho-lithiated intermediate is a potent nucleophile that reacts efficiently with carbon dioxide (in the form of dry ice) to form a stable lithium carboxylate salt.[6] A simple acidic workup then yields the desired carboxylic acid.

This combination of a powerful directing group and inductive activation makes the DoM of 3-fluoroanisole a highly reliable and regiochemically unambiguous route to the target molecule.

Reaction Mechanism

The mechanism proceeds through three key stages: directed lithiation, nucleophilic attack on CO₂, and acidic workup.

Caption: Mechanism of this compound synthesis via DoM.

Detailed Experimental Protocol: DoM of 3-Fluoroanisole

This protocol must be performed under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. All reagents are highly sensitive to moisture and air.

Reagents & Equipment:

-

3-Fluoroanisole

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Anhydrous tetrahydrofuran (THF)

-

Dry Ice (solid CO₂)

-

Hydrochloric acid (HCl), concentrated

-

Diethyl ether

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Three-neck round-bottom flask, dropping funnel, gas inlet/outlet, magnetic stirrer, low-temperature thermometer, cryocooler or dry ice/acetone bath.

Procedure:

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a gas inlet connected to an inert gas line with a bubbler outlet. Flame-dry the entire apparatus under vacuum and backfill with inert gas.

-

Initial Charging: To the flask, add 3-fluoroanisole (1.0 eq) and anhydrous THF (approx. 0.2 M solution).

-

Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath or a cryocooler.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the resulting solution at -78 °C for 1 hour. The formation of the lithiated species may be indicated by a slight color change.

-

Carboxylation: Crush dry ice into small pieces and add a large excess (approx. 5-10 eq) directly to the reaction mixture in one portion, causing vigorous gas evolution. Caution: This step is highly exothermic and releases CO₂ gas; ensure adequate ventilation and do not seal the vessel.[7][8]

-

Quenching & Workup: Allow the mixture to slowly warm to room temperature. The slurry will become a clear or slightly cloudy solution. Quench the reaction by slowly adding water, followed by concentrated HCl until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing & Drying: Combine the organic extracts and wash them with water, followed by saturated brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture) to yield pure this compound.

Process Parameters & Optimization

| Parameter | Typical Range | Rationale & Impact on Yield/Purity |

| Temperature | -78 °C to -70 °C | Critical. Higher temperatures can lead to side reactions, including decomposition of the organolithium species and loss of regioselectivity. Maintaining a low temperature is essential for high yield.[4] |

| n-BuLi Equivalents | 1.05 - 1.2 eq | A slight excess ensures complete deprotonation of the starting material. A large excess can lead to undesired side reactions with the product or solvent. |

| Reaction Time | 1 - 2 hours | Sufficient time must be allowed for complete lithiation. Progress can be monitored by quenching small aliquots and analyzing by GC-MS if necessary. |

| Solvent | Anhydrous THF | THF is essential for solvating the organolithium species. The presence of water will rapidly quench the n-BuLi and the lithiated intermediate, terminating the reaction.[9] |

Mandatory Safety Protocols

Handling n-Butyllithium:

-

Pyrophoric Hazard: n-BuLi is pyrophoric and can ignite spontaneously on contact with air or moisture.[10][11] It must be handled exclusively under an inert atmosphere.[12][13]

-

Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[14]

-

Transfer: Use syringe or cannula techniques for transferring the reagent from the Sure/Seal™ bottle to the reaction flask. Never pour it in open air.

-

Quenching: Unused or residual n-BuLi must be quenched carefully. A common method is the slow addition of a less reactive alcohol like isopropanol at low temperatures, followed by ethanol and then water.

Handling Dry Ice:

-

Cryogenic Hazard: Dry ice has a temperature of -78.5 °C and can cause severe frostbite upon contact with skin.[8][15] Always handle it with cryogenic gloves and safety glasses.[16][17]

-

Asphyxiation Hazard: Dry ice sublimes directly into a large volume of CO₂ gas, which can displace oxygen in poorly ventilated areas. Always handle dry ice in a well-ventilated lab or a fume hood.[7][17]

-

Explosion Hazard: Never store dry ice in a sealed container. The pressure from sublimation can cause the container to rupture violently.[15][16]

Chapter 3: Alternative Route: Oxidation of 2-Fluoro-6-methoxytoluene

An alternative, albeit often less efficient, route is the oxidation of the corresponding toluene derivative. This method is a classic functional group interconversion.

Principle & Rationale

Alkyl groups attached to an aromatic ring are susceptible to oxidation at the benzylic position, provided there is at least one benzylic hydrogen atom.[18] Strong oxidizing agents, such as potassium permanganate (KMnO₄), can convert the entire alkyl side chain into a carboxylic acid group, regardless of its length.[19] The reaction proceeds because the benzylic C-H bond is weakened by the adjacent aromatic ring, which can stabilize the radical intermediate formed during the reaction.[18]

Experimental Workflow

Caption: Workflow for the oxidation of 2-Fluoro-6-methoxytoluene.

Detailed Experimental Protocol: Permanganate Oxidation

Reagents & Equipment:

-

2-Fluoro-6-methoxytoluene

-

Potassium permanganate (KMnO₄)

-

Sodium carbonate (Na₂CO₃)

-

Hydrochloric acid (HCl), concentrated

-

Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer, Buchner funnel and flask.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine 2-fluoro-6-methoxytoluene (1.0 eq), sodium carbonate (approx. 0.5 eq), and water.

-

Oxidation: Heat the mixture to a gentle reflux. Add potassium permanganate (approx. 3.0-4.0 eq) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form. Continue heating until the purple color persists, indicating the reaction is complete.

-

Workup: Cool the reaction mixture to room temperature. Filter the mixture through a pad of celite in a Buchner funnel to remove the MnO₂ precipitate. Wash the filter cake with a small amount of hot water.

-

Isolation: Transfer the clear filtrate to a beaker and cool it in an ice bath. Carefully acidify the solution with concentrated HCl until no more white precipitate forms (pH ~1-2).

-

Purification: Collect the solid product by vacuum filtration, wash it with cold water, and dry it under vacuum. Recrystallization can be performed if necessary.

Comparative Analysis: DoM vs. Oxidation

| Feature | Directed ortho-Metalation (DoM) | Benzylic Oxidation (KMnO₄) |

| Regioselectivity | Excellent; precisely controlled by DMG. | Not applicable (assumes precursor is available). |

| Typical Yield | High (often >80%). | Moderate to high, but can be variable. |

| Reaction Conditions | Cryogenic (-78 °C), inert atmosphere. | High temperature (reflux). |

| Safety Concerns | Pyrophoric organolithiums, cryogenic liquids. | Strong oxidizer, handling of fine MnO₂ powder. |

| Waste Stream | Salt byproducts (LiCl). | Significant heavy metal waste (MnO₂). |

| Scalability | Can be challenging due to temperature control. | Generally straightforward to scale. |

Conclusion

The is most effectively and elegantly achieved through the Directed ortho-Metalation of 3-fluoroanisole followed by carboxylation. This route offers outstanding regiochemical control and typically provides high yields. The alternative, benzylic oxidation of 2-fluoro-6-methoxytoluene, is a viable but often less efficient method that generates significant heavy metal waste. For any researcher undertaking these syntheses, a rigorous and unwavering commitment to safety protocols, particularly when handling pyrophoric and cryogenic materials, is paramount to a successful and safe outcome.

References

-

Quora. (2018). What is the carbonation of Grignard Reagent? Retrieved from [Link]

-

University of Rochester. (n.d.). Dry Ice Handling Procedures. Environmental Health & Safety. Retrieved from [Link]

-

University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Environmental Health and Safety. Retrieved from [Link]

-

University of the West Indies. (n.d.). organic synthesis: benzoic acid via a grignard reaction. Retrieved from [Link]

-

California State University, Northridge. (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid. Retrieved from [Link]

-

Clark, J. (n.d.). grignard reagents. Chemguide. Retrieved from [Link]

-

Odinity. (2014). Grignard Synthesis: Synthesis of Benzoic Acid and Triphenylmethanol. Retrieved from [Link]

-

Prolab Scientific. (n.d.). Grignard Synthesis of Benzoic Acid | IS8022 | Innovating Science. Retrieved from [Link]

-

University of the West Indies at Mona. (n.d.). ORGANIC SYNTHESIS: BENZOIC ACID VIA A GRIGNARD REACTION. Retrieved from [Link]

-

Synthetic Map. (n.d.). Benzylic oxidation. Retrieved from [Link]

-

OSHA. (2011). Laboratory Safety Cryogens and Dry Ice. Retrieved from [Link]

-

American Chemical Society. (1997). Heterogeneous Permanganate Oxidations. 7. The Oxidation of Aliphatic Side Chains. Retrieved from [Link]

-

United Lincolnshire Hospitals NHS Trust. (n.d.). Safe Handling of Dry Ice SOP 18. Retrieved from [Link]

-

NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]

-

Helse Bergen. (n.d.). Handling dry ice at the Laboratory clinic (English). Retrieved from [Link]

-

ResearchGate. (2000). The first step of oxidation of alkylbenzenes by permanganates in acidic aqueous solutions. Retrieved from [Link]

-

Chemistry Stack Exchange. (2012). Mechanism of arene side chain oxidation by permanganate. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Retrieved from [Link]

-

NUS Medicine. (2019). SAFE HANDLING OF DRY ICE. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch19: RMgX + CO2 -> RCO2H. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.3: Reactions of alkylbenzenes. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality this compound: A Guide for Researchers. Retrieved from [Link]

- Google Patents. (n.d.). CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid.